Dimethyl phosphonate

Catalog No.
S654123
CAS No.
868-85-9
M.F
C2H7O3P
C2H6O3P-
M. Wt
109.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl phosphonate

CAS Number

868-85-9

Product Name

Dimethyl phosphonate

IUPAC Name

dimethoxy(oxo)phosphanium

Molecular Formula

C2H7O3P
C2H6O3P-

Molecular Weight

109.04 g/mol

InChI

InChI=1S/C2H6O3P/c1-4-6(3)5-2/h1-2H3/q+1

InChI Key

CZHYKKAKFWLGJO-UHFFFAOYSA-N

SMILES

CO[P+](=O)OC

Solubility

Solubility in water, g/100ml at 20 °C: >10

Synonyms

dimethyl hydrogen phosphite, dimethyl phosphite, dimethyl phosphonate, dimethylphosphite

Canonical SMILES

COP([O-])OC

Flame Retardant Properties

  • Research has explored DMHP's effectiveness as a flame retardant for textiles, particularly nylon 6 fibers Source: International Agency for Research on Cancer (IARC) - [IARC Publications: ].
  • Studies have investigated its use in combination with other chemicals to achieve flame and crease resistance in cotton fabrics Source: National Center for Biotechnology Information (NCBI) - [Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry: ].

Precursor for Chemical Synthesis

  • DMHP serves as a building block for the synthesis of various organophosphorus compounds Source: PubChem - Dimethyl phosphonate [CID 6327114): . This includes some flame retardants and pesticides.

Dimethyl phosphonate is an organophosphorus compound with the chemical formula C2H7O3P\text{C}_2\text{H}_7\text{O}_3\text{P}. It appears as a colorless liquid with a mild odor, a boiling point of approximately 171.1 °C, and a density of about 1.2 g/cm³. This compound is highly soluble in water and various organic solvents, making it versatile for different applications. Dimethyl phosphonate is primarily produced through the reaction of phosphorus trichloride with methanol, resulting in a product that can be further purified by distillation .

DMHP is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: DMHP can be harmful if inhaled, ingested, or absorbed through the skin []. It's an irritant to the eyes and skin and may cause long-term health effects like cataracts [].
  • Flammability: DMHP has a flash point of 70°C, making it flammable [].
  • Reactivity: DMHP reacts violently with bases and oxidizers, posing a fire and explosion hazard [].
Due to its reactive phosphorus center. Key reactions include:

  • Hydrolysis: It can hydrolyze in the presence of water, leading to the formation of monomethyl phosphonate and phosphorous acid.
  • Esterification: It reacts with alcohols to form esters, which are useful in various chemical syntheses.
  • Addition Reactions: Dimethyl phosphonate can add to alkenes and oxo compounds, facilitating the synthesis of more complex molecules .

Dimethyl phosphonate exhibits significant biological activity, particularly as a precursor in the synthesis of pharmaceuticals and pesticides. Its derivatives have been studied for their potential neurotoxic effects, especially in the context of nerve agents. Research has indicated that certain analogs may inhibit enzymes related to neurotransmission, highlighting their importance in toxicology studies .

The synthesis of dimethyl phosphonate typically involves:

  • Direct Reaction: The primary method involves reacting phosphorus trichloride with methanol:
    PCl3+3CH3OH(CH3O)2P O H+3HCl\text{PCl}_3+3\text{CH}_3\text{OH}\rightarrow (\text{CH}_3\text{O})_2\text{P O H}+3\text{HCl}
    This reaction is exothermic and requires careful control of temperature to optimize yield and purity .
  • Alternative Methods: Other methods include using sodium methoxide as a base to facilitate the reaction or employing catalysts to enhance reaction rates and yields .

Dimethyl phosphonate serves multiple industrial applications:

  • Intermediate in Synthesis: It is widely used as an intermediate in the production of flame retardants, pesticides, and pharmaceuticals.
  • Water Treatment: Approximately 50% of its production is utilized for manufacturing corrosion inhibitors for cooling-water circuits.
  • Chemical Research: Its reactivity makes it a valuable compound for research in organophosphorus chemistry and synthetic organic chemistry .

Research on dimethyl phosphonate has focused on its interactions with biological systems, particularly its potential neurotoxic effects. Studies have shown that certain derivatives can inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This property has made dimethyl phosphonate a subject of interest in toxicology and pharmacology research .

Additionally, studies on its degradation pathways reveal that it can be rapidly hydrolyzed under various pH conditions, which affects its environmental persistence and toxicity profiles .

Dimethyl phosphonate shares structural similarities with several other organophosphorus compounds. Here are some notable comparisons:

CompoundStructureUnique Features
Dimethyl methylphosphonateC₃H₉O₄PUsed as a reagent in organic synthesis; higher reactivity
Trimethyl phosphiteC₃H₁₁O₄PCommonly used as a phosphorylating agent
Diethyl phosphonateC₄H₁₁O₄PMore lipophilic; often used in agrochemical formulations

Dimethyl phosphonate is unique due to its balance between hydrophilicity and reactivity, making it suitable for both industrial applications and research purposes. Its ability to form stable esters while also participating in nucleophilic substitutions sets it apart from other similar compounds .

Boiling and Melting Points, Density, Solubility

Dimethyl phosphonate exhibits distinctive physical characteristics that reflect its organophosphorus nature and molecular structure. The compound has a boiling point of 170-171°C at standard atmospheric pressure [1] [2] [3] [4], indicating moderate volatility typical of small organophosphorus esters. The melting point is notably low at less than -60°C [3] [5] [6], demonstrating that the compound remains liquid across a wide temperature range under normal conditions.

The density of dimethyl phosphonate is 1.2 g/mL at 25°C [1] [2] [3] [4], which is significantly higher than water, reflecting the presence of the phosphorus atom in the molecular structure. This relatively high density is characteristic of organophosphorus compounds and influences both handling procedures and environmental fate.

Solubility characteristics reveal the compound's amphiphilic nature. Dimethyl phosphonate demonstrates excellent water solubility with more than 10 g/100 mL dissolving at 25°C [5] [6], making it highly miscible with aqueous systems. This high water solubility is attributed to the polar phosphonate group and the ability to form hydrogen bonds through the phosphoryl oxygen. The compound also shows solubility in most organic solvents [2] [5], indicating compatibility with both polar and nonpolar systems.

Additional physical properties include a refractive index of 1.402 at 20°C [1] [4], vapor pressure of 1.5 mmHg at 20°C [3] [5], and vapor density of 7.9 relative to air [5]. The compound appears as a colorless liquid with a mild characteristic odor [2] [5].

PropertyValueReferences
Molecular FormulaC₂H₇O₃P [1] [2] [3]
Molecular Weight (g/mol)110.05 [1] [2] [3]
Boiling Point (°C)170-171 [1] [2] [3] [4]
Melting Point (°C)<-60 [3] [5] [6]
Density (g/mL)1.2 at 25°C [1] [2] [3] [4]
Water Solubility>10 g/100 mL at 25°C [5] [6]
Vapor Pressure (mmHg at 20°C)1.5 [3] [5]
Refractive Index (n20/D)1.402 [1] [4]

Stability Under Ambient and Extreme Conditions

Under ambient conditions, dimethyl phosphonate demonstrates reasonable stability for normal storage and handling operations [7]. However, the compound exhibits moisture sensitivity, necessitating protection from atmospheric water to prevent degradation [2] [7]. When exposed to moisture, the compound undergoes hydrolysis leading to the formation of corrosive reaction products [7].

Temperature significantly affects the stability profile of dimethyl phosphonate. At elevated temperatures exceeding 220°C, the compound decomposes rapidly, producing toxic fumes including phosphorus oxides and phosphine [8]. The auto-ignition temperature is 237°C [7], above which spontaneous combustion may occur. The flash point ranges from 70-71°C [2] [5] [4], indicating flammability concerns at moderately elevated temperatures.

Chemical compatibility reveals several incompatibilities that compromise stability. The compound reacts violently with strong oxidizing agents, strong bases, and acids [1] [2] [8]. Contact with water causes rapid decomposition, particularly at elevated temperatures, forming phosphoric acid and methanol [8]. These reactions can be highly exothermic and pose significant handling hazards.

Under physiological conditions (pH 7.4 at 37°C), dimethyl phosphonate exhibits an initial stability period of approximately 3.6 hours before degradation commences [9]. At 10% concentration in phosphate buffer under these conditions, the degradation follows first-order kinetics with a half-life of 2.4 hours [9]. The stability period increases at lower temperatures, lower concentrations, and slightly more alkaline conditions (pH 8) [9].

ConditionStability Period/Half-lifeProducts/NotesReferences
pH 7.4, 37°C (physiological)3.6 hours stable periodThen follows first-order degradation [9]
pH 7.4, 10% concentration2.4 hours half-lifeMethanol + monomethyl phosphite + phosphorous acid [9]
Ambient conditionsStable under normal conditionsStable for storage and handling [7]
Elevated temperature (>220°C)Decomposes rapidlyToxic fumes including phosphorus oxides [8]
Moisture exposureMoisture sensitiveForms corrosive products [2] [7]

Reactivity Profile

Hydrolysis and Oxidation Pathways

Hydrolysis represents the primary degradation pathway for dimethyl phosphonate in aqueous environments. The hydrolysis reaction proceeds through nucleophilic attack at the phosphorus center, leading to progressive demethylation. The rate of hydrolysis is strongly pH-dependent, with significantly enhanced rates under basic conditions .

Under acidic conditions (pH 4), dimethyl phosphonate exhibits a half-life of approximately 470 hours . At neutral pH (pH 7), the half-life decreases dramatically to about 3 hours, while under basic conditions (pH 9), hydrolysis occurs rapidly with a half-life of less than 0.3 hours . The reaction follows first-order kinetics with respect to hydroxide ion concentration across all pH ranges studied .

The hydrolysis mechanism proceeds through sequential demethylation steps. The primary degradation products are monomethyl phosphonate and methanol [9]. Further hydrolysis of monomethyl phosphonate yields phosphorous acid as the ultimate product [9]. Nuclear magnetic resonance spectroscopy and high-performance liquid chromatography have confirmed these degradation pathways under various conditions [9].

pHHalf-life (hours)Rate DependencePrimary ProductsReferences
4470First-order in [OH⁻]Monomethyl phosphonate + methanol
73First-order in [OH⁻]Monomethyl phosphonate + methanol
9<0.3First-order in [OH⁻]Monomethyl phosphonate + methanol

Oxidation pathways involve reaction with hydroxyl radicals and other oxidizing species. Dimethyl phosphonate reacts with hydroxyl radicals in the atmosphere with a rate constant of approximately 2.4 × 10⁶ M⁻¹s⁻¹ at 25°C [11]. The calculated atmospheric half-life due to hydroxyl radical attack is approximately 2.9 hours under typical atmospheric conditions . These reactions proceed through hydrogen abstraction mechanisms, forming carbon-centered radicals and various phosphonic acid monoesters .

Nucleophilic and Electrophilic Substitution Reactions

Dimethyl phosphonate participates in various substitution reactions at the phosphorus center. Nucleophilic substitution reactions occur readily due to the electrophilic nature of the phosphorus atom. The compound can undergo selective substitution of methoxy groups through activation with electrophilic reagents such as triflic anhydride [12].

The electrophilic activation approach enables substitution with diverse nucleophiles including oxygen, sulfur, nitrogen, and carbon nucleophiles [12]. The reaction mechanism involves formation of a phosphonium intermediate followed by nucleophilic attack and displacement of the activated methoxy group [12]. This methodology allows for the synthesis of mixed phosphonates, phosphonamidates, phosphonothioates, and phosphinates [12].

Nucleophilic substitution reactions show high functional group tolerance and can be performed under mild conditions [12]. The regioselectivity of substitution can be controlled through choice of activating agents and reaction conditions. Common nucleophiles include alcohols, thiols, amines, and organometallic reagents [12].

Electrophilic substitution at phosphorus proceeds with retention of configuration at the phosphorus center, distinguishing these reactions from nucleophilic substitutions which typically proceed with inversion [13]. This stereochemical behavior is important for synthesis of chiral organophosphorus compounds and mechanistic studies [13].

The reactivity toward electrophiles is influenced by the electron density at phosphorus, which can be modulated by substituent effects. Electron-withdrawing groups enhance electrophilic reactivity while electron-donating groups decrease it [12]. This relationship allows for predictable control of reactivity patterns in synthetic applications.

Tautomerization and Isomerization Dynamics

Equilibrium Between Phosphite and Phosphonate Forms

Dimethyl phosphonate exists in a prototropic tautomeric equilibrium with its corresponding phosphite form. The phosphonate form [(CH₃O)₂P(O)H] represents the pentavalent phosphorus species, while the phosphite form [(CH₃O)₂P-OH] contains trivalent phosphorus [14] [15]. Under normal conditions, the equilibrium strongly favors the phosphonate tautomer by approximately 10⁷ to 10¹⁰ fold [15].

The equilibrium position is determined by several factors including substituent effects, solvent properties, and temperature. Electron-withdrawing substituents stabilize the trivalent phosphite form, while electron-donating groups favor the pentavalent phosphonate form [14]. The phosphonate form is generally more stable due to the strength of the phosphorus-oxygen double bond [14].

Computational studies using density functional theory have revealed that the interconversion barrier between tautomers is substantial, ranging from 240-260 kJ/mol for uncatalyzed processes [14]. This high barrier suggests that direct tautomerization is not kinetically feasible under ambient conditions without catalytic assistance [14].

Solvent effects significantly influence the tautomeric equilibrium. Polar solvents with high relative permittivity tend to stabilize the more polar phosphonate form due to enhanced solvation of the dipolar species [14]. The dipole moments of the phosphonate tautomers are generally larger than those of the corresponding phosphite forms, explaining the solvent-dependent stabilization [14].

The equilibrium constant for tautomerization varies with the degree of substitution. For dimethyl phosphonate specifically, the equilibrium lies heavily toward the phosphonate form with an estimated equilibrium constant of 10⁷·² favoring the tetracoordinate phosphonate structure [15]. This represents a free energy difference of approximately 40 kJ/mol between the tautomeric forms [15].

Catalytic and Thermal Influences on Isomerization

The high activation barrier for tautomerization necessitates catalytic pathways for practical interconversion rates. Several catalytic mechanisms have been identified for facilitating the phosphite-phosphonate equilibrium. Water molecules can serve as proton-transfer catalysts, significantly lowering the activation energy for isomerization [14] [16].

Metal complexes, particularly transition metal species containing ruthenium and other metals, can catalyze the tautomerization process [14] [17]. The catalytic mechanism typically involves coordination of the phosphorus species to the metal center, followed by proton transfer facilitated by the metal complex [17]. This approach has been demonstrated for various organophosphorus compounds and can achieve equilibration under mild conditions [17].

Dimeric and trimeric pathways provide alternative mechanisms for tautomerization without external catalysts [14]. In the dimeric pathway, two phosphonate molecules form a hydrogen-bonded complex and undergo concerted proton exchange through a six-membered transition state [14]. The activation energy for this process is substantially lower than the unimolecular pathway, ranging from 96-142 kJ/mol depending on the specific substituents [14].

Thermal influences on the equilibrium become significant at elevated temperatures. Higher temperatures increase the population of higher-energy conformers and can shift the equilibrium toward the less stable tautomer [14]. The temperature dependence follows standard thermodynamic relationships, with entropy effects becoming more pronounced at higher temperatures.

Base-catalyzed tautomerization represents another important pathway, particularly under alkaline conditions [18] [19] [20]. Deprotonation of the phosphonate can facilitate rearrangement through anionic intermediates, providing access to the alternative tautomeric form [18]. This mechanism is particularly relevant in synthetic applications where basic conditions are employed.

The kinetics of catalyzed tautomerization depend on the catalyst concentration, temperature, and solvent system. Rate constants for water-catalyzed processes are typically several orders of magnitude higher than uncatalyzed reactions [16]. The efficiency of catalysis is related to the proton affinity of the catalyst and its ability to stabilize transition state structures [14].

Physical Description

COLOURLESS LIQUID.

XLogP3

-0.5

Boiling Point

171 °C

Flash Point

70 °C c.c.

Density

Relative density (water = 1): 1.2

LogP

-1.2

Vapor Pressure

Vapor pressure, kPa at 20 °C: 0.135

Associated Chemicals

Phosphorous acid;13598-36-2

Methods of Manufacturing

Dimethyl hydrogen phosphite is manufactured by the reaction of phosphorous trichloride with methanol or with sodium methoxide.
Reaction of phosphorus trichloride and methanol or sodium methoxide
Synthesis: Phosphorous trichloride and methanol. Catalyst: Methyl chloride.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Phosphonic acid, dimethyl ester: ACTIVE
Dimethyl hydrogen phosphite is a Scheduled 3B precursor.

Clinical Laboratory Methods

This investigation was carried out to study the stability of dimethyl hydrogen phosphite (DMHP) this carcinogen under conditions similar to those that the chemical may encounter in the physiological environment. To carry out these studies, capillary gas chromatography was utilized to analyze DMHP. The method was linear over a range of 10 to at least 1000 ng. High-performance liquid chromatography (HPLC) also was used to analyze DMHP and its degradation products.

Dates

Last modified: 08-15-2023

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